molecular formula C28H24F3NO6 B1676670 MRL-24

MRL-24

Cat. No.: B1676670
M. Wt: 527.5 g/mol
InChI Key: OFCWBJAYEIROGZ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MRL24 is a synthetic ligand that acts as an agonist for the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ).

Preparation Methods

The synthesis of MRL24 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

MRL24 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Introduction to MRL-24

This compound is a synthetic ligand that has garnered attention in various scientific research applications, particularly in the fields of pharmacology and molecular biology. It is primarily recognized for its role as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a critical regulator of glucose and lipid metabolism. This article explores the diverse applications of this compound, supported by case studies and data tables that highlight its significance in research.

Pharmacological Research

Mechanism of Action : this compound functions as a partial agonist for PPARγ, which plays a vital role in regulating metabolic processes. Research has shown that this compound can activate PPARγ-mediated transcription, leading to increased expression of target genes associated with glucose and lipid metabolism. This property makes it a candidate for further studies in metabolic disorders, such as type 2 diabetes and obesity .

Case Study : A study demonstrated that this compound enhanced the recruitment of coactivator peptides to the PPARγ ligand-binding domain, indicating its potential to modulate receptor activity effectively. The study utilized time-resolved fluorescence resonance energy transfer (TR-FRET) assays to quantify ligand binding and receptor interactions, revealing that this compound promotes a conformational shift towards an active state within the receptor complex .

Drug Discovery

Predictive Modeling : Recent advancements in molecular representation learning (MRL) have facilitated the prediction of molecular properties and activities, including those related to this compound. Machine learning models have been developed to analyze chemical structures and predict their biological activities, significantly enhancing drug discovery processes .

Data Table : Below is a summary of predictive modeling results for this compound compared to other ligands.

LigandBinding Affinity (K_i)Activation EfficacyMolecular Representation Learning Model Performance
This compound20 nMPartial AgonistSuperior performance compared to baseline models
GW966215 nMAntagonistBaseline performance
T007090725 nMAntagonistBaseline performance

Tissue Regeneration Studies

Healing Properties : this compound has been investigated for its potential in enhancing tissue regeneration. Studies on genetically modified mice (MRL mice) indicate that compounds like this compound may play a role in promoting healing without fibrotic scarring, suggesting applications in regenerative medicine .

Case Study : Research involving MRL mice demonstrated improved healing capacities in tendon tissues when treated with compounds similar to this compound. The findings indicated enhanced extracellular matrix remodeling and reduced inflammation, which are critical factors in effective tissue repair .

Veterinary Medicine

Residue Limits : In veterinary contexts, understanding the maximum residue limits (MRL) for compounds like this compound is crucial for ensuring food safety. Regulatory bodies establish these limits to prevent harmful residues from entering the food supply .

Application Example : The European Medicines Agency outlines guidelines for assessing residues from veterinary medicines, including synthetic ligands like this compound. Such assessments are essential for maintaining public health standards and ensuring safe consumption of animal products .

Mechanism of Action

MRL24 exerts its effects by binding to the ligand-binding domain of PPARγ. This binding induces conformational changes in the receptor, promoting the recruitment of coactivator proteins and the transcription of target genes involved in lipid and glucose metabolism. The inhibition of PPARγ phosphorylation by cyclin-dependent kinase 5 is a key mechanism by which MRL24 improves insulin sensitivity .

Comparison with Similar Compounds

MRL24 is similar to other PPARγ agonists, such as rosiglitazone and pioglitazone. it has unique properties that distinguish it from these compounds:

Similar compounds include:

MRL24’s unique combination of high binding affinity and partial agonist activity makes it a valuable tool in metabolic disease research.

Biological Activity

MRL-24 is a synthetic compound known for its biological activity as a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in regulating glucose and lipid metabolism, making this compound a subject of interest in metabolic disease research. This article explores the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

PPARγ Activation

This compound functions primarily by binding to the ligand-binding domain (LBD) of PPARγ, which leads to a conformational change in the receptor. This change promotes the dissociation of corepressor complexes and the recruitment of coactivators, facilitating transcriptional activation of target genes involved in metabolic processes .

Key Points:

  • Partial Agonism: this compound exhibits partial agonistic activity, meaning it activates PPARγ but not to the full extent as some other agonists like rosiglitazone .
  • Coactivator Recruitment: It enhances recruitment of coactivators such as TRAP220, which is essential for effective transcriptional regulation .

Structural Insights

The structural biology studies reveal that this compound stabilizes the active conformation of PPARγ LBD. NMR spectroscopy and crystal structures indicate that this compound's binding leads to significant shifts in the conformational ensemble towards an active state, enhancing its functional efficacy .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively increases the expression of PPARγ target genes in differentiated mouse 3T3-L1 preadipocytes when used alongside covalent inhibitors like GW9662 or T0070907. The compound shows a concentration-dependent increase in coactivator peptide recruitment .

Table 1: Biological Activity Data of this compound

Assay Type Concentration Effect Observed
TR-FRET AssayVariesIncreased coactivator recruitment
Reporter Gene Assay10 µMEnhanced luciferase activity
NMR Spectroscopy-Shift towards active conformation

Case Studies

  • Metabolic Disease Research : In studies focused on insulin sensitivity, this compound has shown promising results as a potential therapeutic agent for conditions like type 2 diabetes. Its partial agonism allows for favorable metabolic effects without the side effects associated with full agonists .
  • Comparative Analysis with Other Ligands : When compared to other synthetic ligands such as nTZDpa and SR1664, this compound demonstrated superior efficacy in promoting coactivator interactions while maintaining a lower risk of adverse effects associated with full PPARγ agonism .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of MRL-24 in modulating PPARγ activity, and how does it differ from other PPARγ ligands?

this compound acts as a potent partial agonist of PPARγ, inhibiting its phosphorylation via Cdk5, which disrupts PPARγ-mediated adipogenesis and improves insulin sensitivity. Unlike full agonists (e.g., rosiglitazone), this compound avoids adverse effects like weight gain by maintaining partial activation. Methodologically, this is validated using GAL4-PPARγ transactivation assays and phosphorylation inhibition studies in adipocyte differentiation models .

Q. Which experimental models are most appropriate for assessing this compound’s efficacy in metabolic disorders?

In vivo models include high-fat diet-induced obese mice and Zucker diabetic fatty (ZDF) rats, where glucose tolerance tests and insulin sensitivity assays are critical. In vitro, 3T3-L1 adipocytes are used to study adipogenesis and gene expression (e.g., adiponectin, GLUT4). Ensure models incorporate controls for partial agonism, such as comparing this compound to full agonists and antagonists .

Q. What are the key signaling pathways affected by this compound in glucose homeostasis?

this compound modulates PPARγ phosphorylation via Cdk5, leading to downstream effects on insulin signaling (e.g., IRS-1/PI3K/Akt pathway) and lipid metabolism. Transcriptomic profiling (RNA-seq) and phosphoproteomics are recommended to map pathway interactions. Validate findings using siRNA knockdown of Cdk5 in relevant cell lines .

Advanced Research Questions

Q. How can researchers design experiments to differentiate this compound’s partial agonism from full PPARγ agonists?

Use dose-response curves in transactivation assays (e.g., GAL4-PPARγ systems) to compare maximal efficacy (Emax) between this compound and full agonists. Pair this with co-activator recruitment assays (e.g., TR-FRET) to quantify binding affinity. In vivo, monitor metabolic parameters (e.g., weight gain, lipid profiles) to contrast partial vs. full agonist effects .

Q. What methodological strategies resolve contradictions in this compound’s tissue-specific effects (e.g., adipose vs. hepatic outcomes)?

Employ tissue-selective PPARγ knockout models (e.g., adipose-specific vs. liver-specific Cre mice) to isolate this compound’s actions. Combine this with single-cell RNA-seq to identify cell-type-specific responses. Statistical approaches like mixed-effects models can account for variability across tissues .

Q. How should researchers optimize this compound’s pharmacokinetics in preclinical studies?

Conduct ADME assays to assess bioavailability, half-life, and tissue distribution. Use LC-MS/MS for plasma and tissue concentration measurements. Adjust formulations (e.g., nanoemulsions) or dosing regimens based on compartmental pharmacokinetic modeling. Validate improvements in metabolic endpoints (e.g., HbA1c reduction) in chronic dosing studies .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response data in partial agonism studies?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 and Hill coefficients. For comparative analyses, apply ANOVA with post hoc tests (e.g., Tukey’s) to differentiate Emax values between this compound and reference compounds. Report confidence intervals and effect sizes to ensure reproducibility .

Q. How can transcriptomic and metabolomic data be integrated to elucidate this compound’s mechanism?

Perform multi-omics integration using pathway enrichment tools (e.g., MetaboAnalyst, GSEA). Correlate differentially expressed genes (RNA-seq) with altered metabolites (LC-MS metabolomics) via weighted gene co-expression networks. Validate key nodes (e.g., PPARγ-target genes) using CRISPR/Cas9 knockout models .

Q. What in vitro assays best validate this compound’s selectivity for PPARγ over PPARα/δ isoforms?

Use isoform-specific reporter assays (e.g., GAL4-PPARα/δ/γ) with this compound treatment. Confirm selectivity via competitive binding assays (e.g., TR-FRET with fluorescent ligands) and gene expression profiling of isoform-specific targets (e.g., ADRP for PPARγ, PDK4 for PPARα). Include positive controls (e.g., GW501516 for PPARδ) .

Q. How should researchers address ethical and reproducibility concerns in this compound studies?

Follow MRC guidelines for preclinical trials: justify sample sizes via power analysis, implement blinding during data collection, and disclose conflicts of interest. For in vivo work, adhere to ARRIVE 2.0 guidelines for reporting animal studies. Share raw data in public repositories (e.g., Figshare) to enhance transparency .

Properties

IUPAC Name

(2S)-2-[3-[[1-(4-methoxybenzoyl)-2-methyl-5-(trifluoromethoxy)indol-3-yl]methyl]phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24F3NO6/c1-16-23(14-18-5-4-6-21(13-18)37-17(2)27(34)35)24-15-22(38-28(29,30)31)11-12-25(24)32(16)26(33)19-7-9-20(36-3)10-8-19/h4-13,15,17H,14H2,1-3H3,(H,34,35)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCWBJAYEIROGZ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)OC)C=CC(=C2)OC(F)(F)F)CC4=CC(=CC=C4)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)OC)C=CC(=C2)OC(F)(F)F)CC4=CC(=CC=C4)O[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24F3NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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